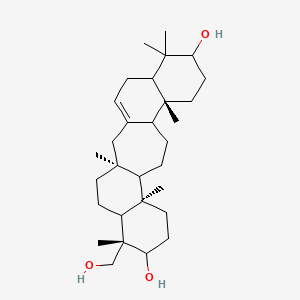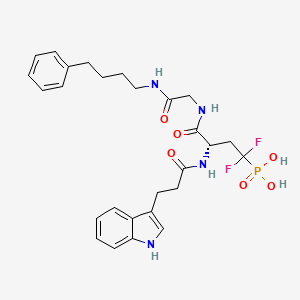
Brca1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brca1-IN-1 is a small molecule inhibitor specifically designed to target the Breast Cancer 1 (BRCA1) protein. The BRCA1 protein is a tumor suppressor involved in the repair of DNA damage, particularly double-strand breaks, through homologous recombination. Mutations in the BRCA1 gene are associated with an increased risk of breast and ovarian cancers. This compound aims to inhibit the function of the BRCA1 protein, thereby providing a potential therapeutic approach for cancers that rely on BRCA1-mediated DNA repair mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Brca1-IN-1 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of specific functional groups that confer inhibitory activity. The synthetic route typically includes:
Step 1: Formation of the core scaffold through a series of condensation and cyclization reactions.
Step 2: Introduction of functional groups via nucleophilic substitution or electrophilic addition reactions.
Step 3: Purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing stringent quality control measures to ensure consistency. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: Brca1-IN-1 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various intermediates that are subsequently converted to the final this compound compound. Each intermediate is carefully characterized to ensure the desired structural and functional properties.
Aplicaciones Científicas De Investigación
Brca1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of BRCA1 inhibitors.
Biology: Employed in cellular and molecular biology experiments to investigate the role of BRCA1 in DNA repair and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating BRCA1-mutant cancers, particularly breast and ovarian cancers.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying BRCA1 inhibitors.
Mecanismo De Acción
Brca1-IN-1 is compared with other similar compounds, such as:
Olaparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of BRCA1/2-mutant cancers.
Rucaparib: Another PARP inhibitor with similar applications.
Niraparib: A PARP inhibitor that also targets BRCA1/2-mutant cancers.
Uniqueness: this compound is unique in its specific targeting of the BRCA1 protein, whereas PARP inhibitors target the broader DNA repair pathway. This specificity may offer advantages in terms of reduced off-target effects and improved efficacy in BRCA1-mutant cancers.
Comparación Con Compuestos Similares
- Olaparib
- Rucaparib
- Niraparib
- Talazoparib
Propiedades
Fórmula molecular |
C27H33F2N4O6P |
|---|---|
Peso molecular |
578.5 g/mol |
Nombre IUPAC |
[(3S)-1,1-difluoro-3-[3-(1H-indol-3-yl)propanoylamino]-4-oxo-4-[[2-oxo-2-(4-phenylbutylamino)ethyl]amino]butyl]phosphonic acid |
InChI |
InChI=1S/C27H33F2N4O6P/c28-27(29,40(37,38)39)16-23(33-24(34)14-13-20-17-31-22-12-5-4-11-21(20)22)26(36)32-18-25(35)30-15-7-6-10-19-8-2-1-3-9-19/h1-5,8-9,11-12,17,23,31H,6-7,10,13-16,18H2,(H,30,35)(H,32,36)(H,33,34)(H2,37,38,39)/t23-/m0/s1 |
Clave InChI |
ONHSSHPYNSJFHU-QHCPKHFHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCCCNC(=O)CNC(=O)[C@H](CC(F)(F)P(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32 |
SMILES canónico |
C1=CC=C(C=C1)CCCCNC(=O)CNC(=O)C(CC(F)(F)P(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


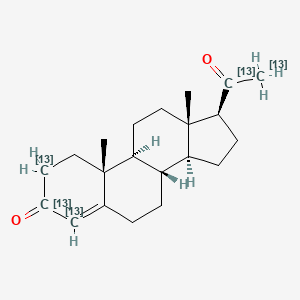
![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
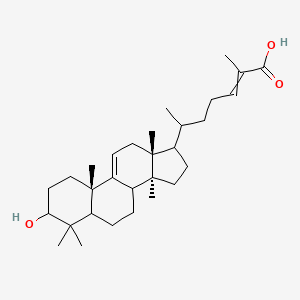
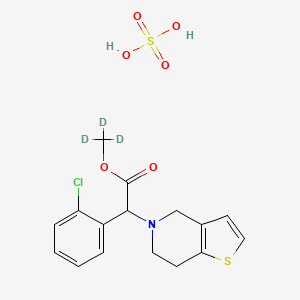
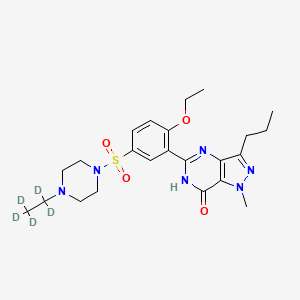
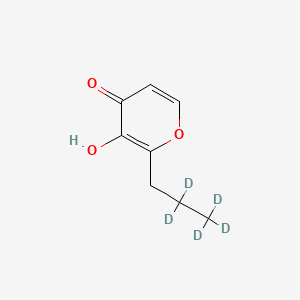
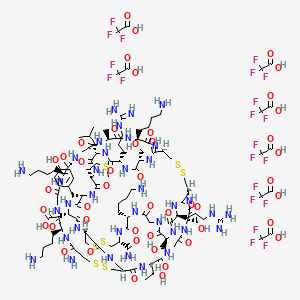
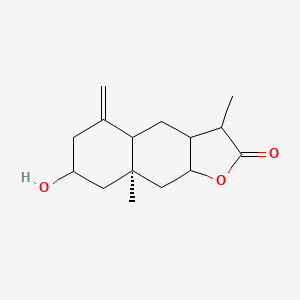
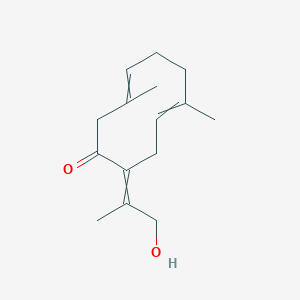
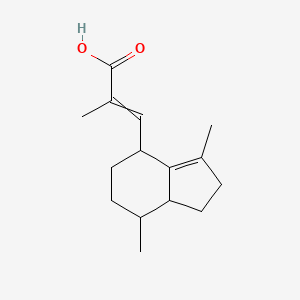
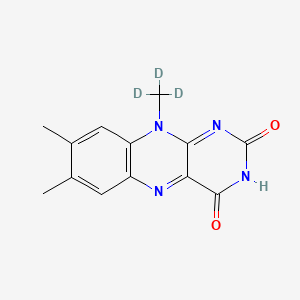
![(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione](/img/structure/B12427487.png)
